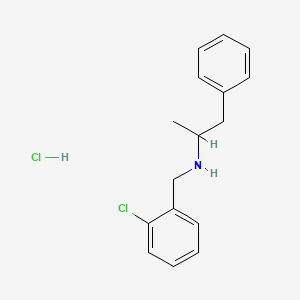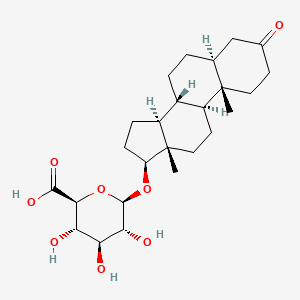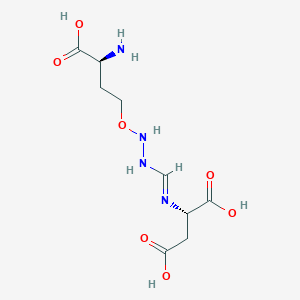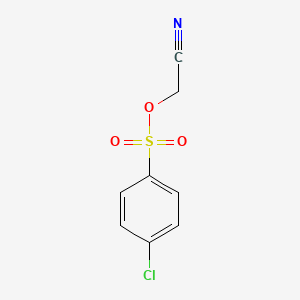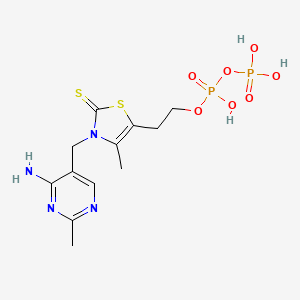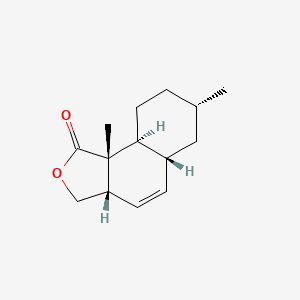
2-Naphthalenyl-(4-phenyl-1-piperazinyl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-naphthalenyl-(4-phenyl-1-piperazinyl)methanone is a naphthalenecarboxamide.
Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Activities
Synthesis and Antiestrogenic Activity : A derivative of 2-Naphthalenyl-(4-phenyl-1-piperazinyl)methanone demonstrated potent antiestrogenic activity in both oral and subcutaneous administration in rats and mice. This compound showed high binding affinity to estrogen receptors, surpassing that of estradiol (Jones et al., 1979).
Apoptosis Inducers Discovery : A series of (naphthalen-4-yl)(phenyl)methanones, related to 2-Naphthalenyl-(4-phenyl-1-piperazinyl)methanone, were discovered as potent inducers of apoptosis. One of the analogs was highly active in growth inhibition and tubulin polymerization inhibition assays (Jiang et al., 2008).
Enzyme Inhibitory Activity : Derivatives of 2-Naphthalenyl-(4-phenyl-1-piperazinyl)methanone showed significant enzyme inhibitory activity. One compound demonstrated excellent inhibitory effects against acetyl- and butyrylcholinesterase, with strong activity against Gram-positive and Gram-negative bacterial strains (Hussain et al., 2017).
Material Science and Chemical Synthesis
Thermally Stable Polyamides : A naphthalene-ring containing diamine derivative, related to 2-Naphthalenyl-(4-phenyl-1-piperazinyl)methanone, was used to prepare novel polyamides. These polyamides exhibited good solubility and stability, with high inherent viscosities and glass transition temperatures (Mehdipour‐Ataei et al., 2005).
Fluorescent Logic Gates : Compounds containing elements of 2-Naphthalenyl-(4-phenyl-1-piperazinyl)methanone structure were designed as fluorescent logic gates. These compounds showed potential for probing cellular membranes and protein interfaces due to their reconfigurable logic in response to solvent polarity (Gauci & Magri, 2022).
Therapeutic Potential and Drug Delivery
Potential for Alzheimer's Disease : A study explored multifunctional amides, including derivatives of 2-Naphthalenyl-(4-phenyl-1-piperazinyl)methanone, for their potential in Alzheimer's disease treatment. These compounds showed moderate enzyme inhibition and mild cytotoxicity, indicating their therapeutic potential (Hassan et al., 2018).
Nanocarriers for Drug Delivery : Studies on cannabinoid-derivative loaded poly(lactic-co-glycolic acid) nanoparticles, which can be related to the delivery of compounds like 2-Naphthalenyl-(4-phenyl-1-piperazinyl)methanone, highlighted their potential in drug delivery with good encapsulation efficiency and no cytotoxicity (Martín-Banderas et al., 2012).
Eigenschaften
Produktname |
2-Naphthalenyl-(4-phenyl-1-piperazinyl)methanone |
|---|---|
Molekularformel |
C21H20N2O |
Molekulargewicht |
316.4 g/mol |
IUPAC-Name |
naphthalen-2-yl-(4-phenylpiperazin-1-yl)methanone |
InChI |
InChI=1S/C21H20N2O/c24-21(19-11-10-17-6-4-5-7-18(17)16-19)23-14-12-22(13-15-23)20-8-2-1-3-9-20/h1-11,16H,12-15H2 |
InChI-Schlüssel |
BSUMYVWBDXAJKX-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1C2=CC=CC=C2)C(=O)C3=CC4=CC=CC=C4C=C3 |
Kanonische SMILES |
C1CN(CCN1C2=CC=CC=C2)C(=O)C3=CC4=CC=CC=C4C=C3 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



